REACTION_SMILES
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[Cl-:18].[OH:19][NH3+:20].[c:1]1([CH:7]2[C:8](=[O:17])[c:9]3[cH:10][cH:11][cH:12][cH:13][c:14]3[CH2:15][CH2:16]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1.[cH:21]1[cH:22][cH:23][n:24][cH:25][cH:26]1>>[c:1]1([CH:7]2[C:8](=[N:20][OH:19])[c:9]3[cH:10][cH:11][cH:12][cH:13][c:14]3[CH2:15][CH2:16]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH3+]O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2CCC1c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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ON=C1c2ccccc2CCC1c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |